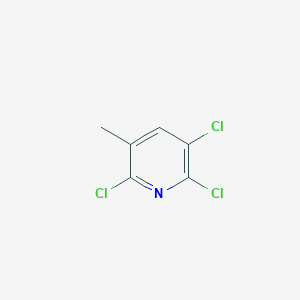

2,3,6-Trichloro-5-methylpyridine

描述

2,3,6-Trichloro-5-methylpyridine is an organic compound with the molecular formula C6H4Cl3N. It is a colorless to pale yellow liquid with a pungent odor. This compound is not soluble in water but can dissolve in various organic solvents such as alcohols, ethers, and esters . It is primarily used in the agricultural sector as a precursor for the synthesis of insecticides and herbicides .

准备方法

2,3,6-Trichloro-5-methylpyridine can be synthesized through several methods. One common synthetic route involves the reaction of methylpyridine with trichloroisocyanuric acid . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistent quality and yield .

化学反应分析

2,3,6-Trichloro-5-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction Reactions: Reduction of this compound can lead to the formation of less chlorinated derivatives.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₆H₄Cl₃N

- Molecular Weight : Approximately 221.46 g/mol

- Physical State : Low-volatility liquid at room temperature with low vapor pressure

The unique structure of TCMP, characterized by three chlorine atoms and a methyl group on the pyridine ring, contributes to its distinct chemical properties and biological activities.

Agrochemical Applications

TCMP is primarily utilized in the production of agrochemicals such as herbicides and insecticides. Its chlorinated structure enhances its efficacy in pest control.

Key Applications :

- Fungicides : TCMP exhibits antifungal properties that disrupt biochemical pathways in target organisms. It has been noted for its ability to inhibit enzymatic activity essential for fungal growth and reproduction.

- Herbicides : The compound serves as an intermediate in the synthesis of various herbicidal agents, contributing to crop protection from pests.

Organic Synthesis

TCMP functions as an important intermediate in organic synthesis, particularly in the development of more complex chemical structures.

Synthesis Methods :

- Suzuki Coupling Reaction : TCMP can be utilized in palladium-catalyzed reactions to form biaryl compounds, which are significant in pharmaceutical chemistry.

- Chlorination Processes : It is involved in chlorination reactions that yield various chlorinated pyridine derivatives, expanding its utility in synthetic organic chemistry .

Pharmaceutical Research

Research is ongoing to explore TCMP's potential as a precursor for pharmaceutical compounds.

Biological Activity :

TCMP has shown promise in antimicrobial studies, demonstrating activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate significant potential for development into antibacterial agents .

Data Table: Comparison of Biological Activities

| Compound | Target Organism | MIC (μg/mL) | Application Area |

|---|---|---|---|

| 2,3,6-Trichloro-5-methylpyridine | Bacillus subtilis | 6.25 | Antimicrobial |

| Escherichia coli | 12.5 | Antimicrobial | |

| Candida albicans | 12.5 | Antifungal |

Case Study 1: Environmental Impact

A study investigated the degradation of TCMP in microbial environments. The strain Micrococcus luteus was capable of degrading significant amounts of TCMP under optimal conditions (35 °C, pH 7), highlighting the compound's environmental persistence and the potential for bioremediation strategies.

Case Study 2: Synthesis of Trifluoromethylpyridines

Research demonstrated the use of TCMP in synthesizing trifluoromethylpyridines (TFMP), which are vital components in agrochemical formulations. The synthesis involved a two-step chlorination followed by fluorination processes that yielded active ingredients for crop protection .

作用机制

The mechanism of action of 2,3,6-Trichloro-5-methylpyridine involves its interaction with specific molecular targets. In the context of its use as an insecticide, it acts by inhibiting acetylcholinesterase, an enzyme crucial for nerve function in insects . This inhibition leads to the accumulation of acetylcholine, causing paralysis and death of the insect . The compound’s effects on other biological systems are still under investigation, with studies focusing on its potential cytotoxic and estrogenic activities .

相似化合物的比较

2,3,6-Trichloro-5-methylpyridine can be compared with other chlorinated pyridines such as:

- 2,5,6-Trichloronicotinamide

- 2,5,6-Tetrachloropyridine

- 3,5,6-Trichloro-2-pyridinol

These compounds share similar structural features but differ in their chemical properties and applications. For instance, 3,5,6-Trichloro-2-pyridinol is a metabolite of chlorpyrifos and is known for its higher water solubility and toxicity compared to this compound . The unique properties of this compound, such as its specific reactivity and applications in agriculture, distinguish it from these related compounds .

生物活性

2,3,6-Trichloro-5-methylpyridine (TCMP) is a chlorinated pyridine derivative known for its diverse biological activities and applications in various fields such as agriculture, pharmaceuticals, and environmental science. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H4Cl3N

- Molecular Weight : 202.46 g/mol

- Structure : TCMP features a pyridine ring substituted with three chlorine atoms and one methyl group.

TCMP interacts with biological molecules, influencing various biochemical pathways. It can bind to enzymes or receptors, altering their activity and leading to different biological effects. The specific targets and pathways depend on the context of use, including:

- Enzyme Inhibition : TCMP may inhibit certain enzymes involved in metabolic processes.

- Receptor Interaction : The compound has been shown to interact with receptor sites, potentially influencing signaling pathways.

Antimicrobial Activity

Research indicates that TCMP exhibits antimicrobial properties against a range of microorganisms. For instance, it has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 30 µg/mL |

Cytotoxicity Studies

A study conducted on the cytotoxic effects of TCMP utilized Saccharomyces cerevisiae as a model organism. The compound showed varied levels of cytotoxicity depending on concentration:

- IC50 Values :

- TCMP: Approximately 12 mM

- Gold(III) complex of TCMP: Approximately 0.25 mM when delivered via nanoporous MCM-41

These findings suggest that while TCMP has potential therapeutic applications, caution is warranted due to its cytotoxic effects at higher concentrations .

Case Study 1: Anticancer Potential

In a study investigating the anticancer properties of a gold(III) complex derived from TCMP, researchers found that the complex exhibited significant cytotoxicity against tumor cells. The delivery system enhanced the uptake of the compound in cancerous tissues, indicating potential for targeted cancer therapy .

Case Study 2: Environmental Impact

TCMP's persistence in the environment has raised concerns regarding its ecological impact. Studies have shown that it can accumulate in soil and water systems, affecting microbial communities and potentially leading to bioaccumulation in aquatic organisms .

Research Findings

- Toxicological Studies : Chronic exposure to TCMP has been linked to adverse health effects in animal models, highlighting the need for careful assessment of its use in agricultural applications .

- Biodegradation : Certain bacteria have been identified that can degrade TCMP, suggesting potential bioremediation strategies for contaminated sites .

- Pharmacokinetics : Research indicates that TCMP is metabolized by liver enzymes, which may influence its efficacy and toxicity profiles .

属性

IUPAC Name |

2,3,6-trichloro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOPDFFTUIMICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356066 | |

| Record name | 2,3,6-trichloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58584-95-5 | |

| Record name | 2,3,6-Trichloro-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58584-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-trichloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。